An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tris-(p-tert-butoxyphenyl)phosphine
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tris-(p-tert-butoxyphenyl)phosphine
Abstract
Introduction: The Significance of Tris-(p-tert-butoxyphenyl)phosphine and its ³¹P NMR Signature
Tris-(p-tert-butoxyphenyl)phosphine is a triarylphosphine characterized by the presence of bulky and electron-donating p-tert-butoxyphenyl substituents. These structural features are expected to impart unique electronic and steric properties to the phosphorus center, making it a potentially valuable ligand in catalysis and a building block in medicinal chemistry.
³¹P NMR spectroscopy is an exceptionally powerful and direct tool for characterizing organophosphorus compounds.[1] The phosphorus-31 nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp, readily interpretable NMR signals with a wide chemical shift range, which minimizes signal overlap.[1] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing invaluable information about the bonding, oxidation state, and coordination of the phosphorus atom.
This guide will address the critical need for a detailed understanding of the ³¹P NMR characteristics of tris-(p-tert-butoxyphenyl)phosphine, enabling its unambiguous identification and facilitating its application in various scientific endeavors.
Theoretical Framework: Factors Influencing the ³¹P NMR Chemical Shift
The ³¹P NMR chemical shift is primarily governed by the electron density around the phosphorus nucleus. Several key factors contribute to this electronic environment:
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Electronegativity of Substituents: More electronegative substituents withdraw electron density from the phosphorus atom, leading to a deshielding effect and a downfield shift (higher ppm value) in the ³¹P NMR spectrum.
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Bond Angles (Hybridization): The hybridization of the phosphorus atom significantly impacts the chemical shift. For trivalent phosphines, the C-P-C bond angles play a crucial role.
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Steric Effects: Bulky substituents, such as the tert-butyl groups in the target molecule, can influence bond angles and, consequently, the electronic environment of the phosphorus atom.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the electron distribution around the phosphorus atom, leading to variations in the observed chemical shift.
The interplay of these factors determines the final chemical shift value. For triarylphosphines, the electronic nature of the para-substituents on the phenyl rings is a dominant factor.
Estimated ³¹P NMR Chemical Shift of Tris-(p-tert-butoxyphenyl)phosphine
Based on a comprehensive analysis of structurally related compounds, the ³¹P NMR chemical shift of tris-(p-tert-butoxyphenyl)phosphine is estimated to be in the range of -8 to -12 ppm in a non-polar solvent like CDCl₃, referenced to an external standard of 85% H₃PO₄.
This estimation is derived from the following observations:
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Triphenylphosphine (PPh₃): The parent compound, triphenylphosphine, exhibits a ³¹P NMR chemical shift of approximately -5 to -6 ppm in CDCl₃.
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Effect of Electron-Donating Groups: The p-tert-butoxyphenyl group is a stronger electron-donating group than a simple phenyl group due to the resonance effect of the ether oxygen and the inductive effect of the tert-butyl group. Electron-donating groups increase the electron density at the phosphorus center, leading to an upfield shift (more negative ppm value) compared to triphenylphosphine.
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Data from Analogous Compounds:
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Tris(p-methoxyphenyl)phosphine, which also possesses an electron-donating alkoxy group in the para position, has a reported ³¹P NMR chemical shift of approximately -10 to -11 ppm.
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Tri-p-tolylphosphine, with a weakly electron-donating methyl group, shows a chemical shift of around -8 ppm.
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The stronger electron-donating character of the p-tert-butoxyphenyl group compared to a methyl group suggests a more upfield shift than tri-p-tolylphosphine. The steric bulk of the tert-butyl group is not expected to cause a significant deviation from the trend observed with other para-substituted triarylphosphines.
Table 1: ³¹P NMR Chemical Shift Data for Structurally Related Triarylphosphines
| Compound | Para-Substituent | ³¹P Chemical Shift (ppm in CDCl₃) |
| Triphenylphosphine | -H | ~ -5.5 |
| Tri-p-tolylphosphine | -CH₃ | ~ -8.0 |
| Tris(p-methoxyphenyl)phosphine | -OCH₃ | ~ -10.5 |
| Tris-(p-tert-butoxyphenyl)phosphine | -O-t-Bu | -8 to -12 (Estimated) |
Potential Oxidation Product and its ³¹P NMR Signature
Triarylphosphines are susceptible to oxidation to the corresponding phosphine oxides, especially when exposed to air over extended periods. The oxidation of tris-(p-tert-butoxyphenyl)phosphine would yield tris-(p-tert-butoxyphenyl)phosphine oxide.
This oxidation event is readily detectable by ³¹P NMR spectroscopy, as it results in a significant downfield shift of the phosphorus signal. The ³¹P NMR chemical shift for triarylphosphine oxides typically falls in the range of +25 to +40 ppm. Therefore, the presence of a signal in this region in the ³¹P NMR spectrum of a sample of tris-(p-tert-butoxyphenyl)phosphine would indicate the presence of its oxide impurity. Monitoring this region is crucial for assessing the purity and stability of the phosphine.[2]
Experimental Protocols
Synthesis of Tris-(p-tert-butoxyphenyl)phosphine (Representative Protocol)
The synthesis of triarylphosphines can be achieved through various methods, with the reaction of a Grignard reagent with phosphorus trichloride being a common and effective approach.[3] The following is a representative, step-by-step methodology adapted from established procedures for the synthesis of sterically hindered phosphines.
Materials:
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4-Bromo-tert-butoxybenzene
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Magnesium turnings
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Iodine (catalytic amount)
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Anhydrous tetrahydrofuran (THF)
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Phosphorus trichloride (PCl₃)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard Schlenk line and glassware
Procedure:
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Grignard Reagent Formation:
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Under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add a solution of 4-bromo-tert-butoxybenzene in anhydrous THF to the dropping funnel.
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Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
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Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
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Reaction with Phosphorus Trichloride:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard reagent via the dropping funnel. A white precipitate will form.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude tris-(p-tert-butoxyphenyl)phosphine by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
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Diagram 1: Synthetic Workflow for Tris-(p-tert-butoxyphenyl)phosphine
Caption: A generalized workflow for the synthesis of tris-(p-tert-butoxyphenyl)phosphine.
³¹P NMR Sample Preparation and Data Acquisition
Sample Preparation:
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Accurately weigh approximately 10-20 mg of the purified tris-(p-tert-butoxyphenyl)phosphine.
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Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (for a 400 MHz Spectrometer):
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Nucleus: ³¹P
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
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Reference: External 85% H₃PO₄ (δ = 0.0 ppm).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of the phosphorus nucleus).
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Number of Scans: 16-64 (depending on the sample concentration).
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Spectral Width: A range that encompasses the expected chemical shift of the phosphine and its potential oxide, for example, from -50 ppm to 100 ppm.
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Temperature: 298 K.
Data Processing:
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Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
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Fourier transform the free induction decay (FID).
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Phase correct the spectrum.
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Reference the spectrum to the external standard.
Diagram 2: Logic Flow for ³¹P NMR Analysis
Caption: Decision-making process for the analysis of the ³¹P NMR spectrum.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing tris-(p-tert-butoxyphenyl)phosphine using ³¹P NMR spectroscopy. While a definitive experimental chemical shift is yet to be reported in the literature, a well-supported estimation of -8 to -12 ppm has been established based on the analysis of analogous compounds. The provided synthetic and analytical protocols offer a robust starting point for researchers working with this and similar triarylphosphines. The high sensitivity of the ³¹P nucleus to its electronic environment makes ³¹P NMR an indispensable tool for confirming the identity, assessing the purity, and monitoring the stability of tris-(p-tert-butoxyphenyl)phosphine in various applications.
References
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Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (URL: [Link])
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The synthesis of deuteriated tri-tert-butyl phosphine. (URL: [Link])
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Monitoring the oxidation of Phosphine ligands using 31P NMR. (URL: [Link])
-
P-31 NMR Data for Protonated Triaryl Phosphines. (URL: [Link])
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. (URL: [Link])
-
A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (URL: [Link])
-
Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. (URL: [Link])
- US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. (URL: )
-
The synthesis of deuteriated tri-tert-butyl phosphine. (URL: [Link])
